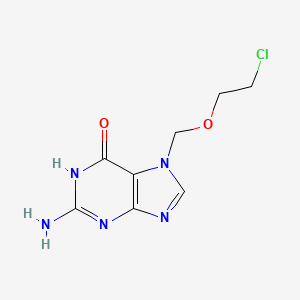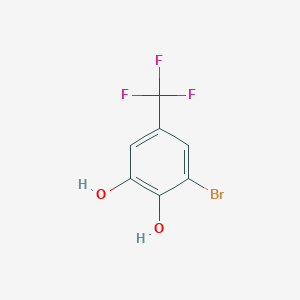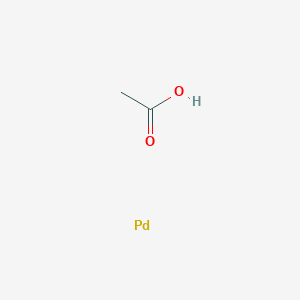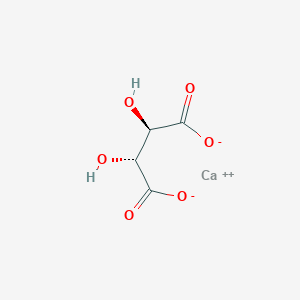
calcium;(2R,3R)-2,3-dihydroxybutanedioate
Overview
Description
calcium;(2R,3R)-2,3-dihydroxybutanedioate is a calcium salt of butanedioic acid, 2,3-dihydroxy-(2R,3R)-. This compound is known for its role in various industrial and scientific applications due to its unique chemical properties. It is often used in the food industry, pharmaceuticals, and as a reagent in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) typically involves the reaction of butanedioic acid, 2,3-dihydroxy-(2R,3R)- with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors where butanedioic acid, 2,3-dihydroxy-(2R,3R)- is reacted with calcium hydroxide or calcium carbonate under controlled temperature and pH conditions. The resulting solution is then filtered and the product is crystallized out.
Chemical Reactions Analysis
Types of Reactions
calcium;(2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acids or ketones, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
calcium;(2R,3R)-2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It is used in studies related to metabolic pathways and enzyme functions.
Industry: It is used in the food industry as an additive and in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of butanedioic acid, 2,3-dihydroxy-(2R,3R)-, calcium salt (1:1) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability and function. It can also participate in metabolic pathways, influencing the production and utilization of energy.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, potassium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, sodium salt (1:1)
- Butanedioic acid, 2,3-dihydroxy-(2R,3R)-, ammonium salt (1:1)
Uniqueness
calcium;(2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific interaction with calcium ions, which can influence its solubility, stability, and reactivity compared to its potassium, sodium, and ammonium counterparts. This makes it particularly useful in applications where calcium’s properties are advantageous, such as in certain pharmaceutical formulations and food additives.
Properties
Molecular Formula |
C4H4CaO6 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
calcium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
GUPPESBEIQALOS-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

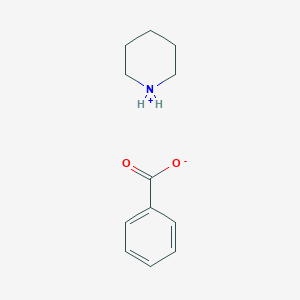
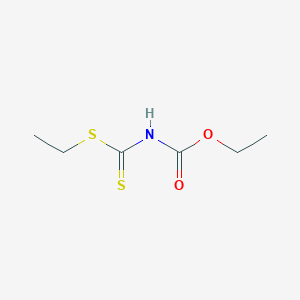



![4-[4-(3-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8505247.png)
